

# Application Note: Protocol for Antibody Conjugation with AF 568 DBCO

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## Compound of Interest

Compound Name: AF 568 DBCO

Cat. No.: B12363973

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

This document provides a detailed protocol for the covalent conjugation of an Alexa Fluor™ 568 (AF 568) equivalent dye functionalized with Dibenzocyclooctyne (DBCO) to an antibody of interest. The procedure utilizes a two-step process: first, the introduction of azide functional groups onto the antibody, followed by a copper-free click chemistry reaction with the DBCO-activated fluorescent dye.<sup>[1][2]</sup> This Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction, ensuring high specificity and stability of the final conjugate with minimal side reactions.<sup>[1][3][4]</sup> The resulting fluorescently labeled antibody is suitable for a wide range of applications, including flow cytometry, fluorescence microscopy, and western blotting.

## Principle of the Reaction

The conjugation process is based on the highly efficient and specific reaction between a strained alkyne (DBCO) and an azide ( $N_3$ ).

- **Antibody Modification:** Primary amines (e.g., on lysine residues) on the antibody are reacted with an NHS-ester crosslinker containing an azide group (e.g., Azide-PEG4-NHS). This step

introduces the necessary azide functionality onto the antibody.[5]

- Copper-Free Click Chemistry: The azide-modified antibody is then mixed with the **AF 568 DBCO** reagent. The strained ring of the DBCO group readily and covalently reacts with the azide group to form a stable triazole linkage without the need for a cytotoxic copper catalyst. [1][6]

## Experimental Protocol

This protocol is divided into four main stages: Antibody Preparation & Azide Modification, Conjugation Reaction, Purification, and Characterization.

### Stage 1: Antibody Preparation and Azide Modification

Materials:

- Antibody of interest (IgG)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Reaction Buffer: Amine-free buffer such as PBS, pH 8.0-8.5
- Azide-PEG4-NHS Ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

- Buffer Exchange: The antibody must be in an amine-free buffer like PBS. If the antibody is in a buffer containing Tris or glycine, it must be exchanged into PBS (pH 7.4).[7] Remove any protein stabilizers like BSA or gelatin.[1]
- Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in Reaction Buffer (PBS, pH 8.0-8.5) for optimal labeling.[5][7]
- Prepare Azide Linker: Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO.

- **Modification Reaction:** Add a 10-fold molar excess of the Azide-PEG4-NHS Ester solution to the antibody solution.[5] For example, for 1 nmol of a 150 kDa IgG, add 1  $\mu$ L of the 10 mM azide linker stock.
- **Incubation:** Incubate the reaction for 60 minutes at room temperature with gentle agitation.[5]
- **Removal of Excess Linker:** Purify the azide-modified antibody from the excess, unreacted azide linker using a desalting spin column according to the manufacturer's instructions.[7]

## Stage 2: AF 568 DBCO Conjugation Reaction

Materials:

- Azide-modified antibody (from Stage 1)
- **AF 568 DBCO**
- Anhydrous DMSO

Procedure:

- **Prepare AF 568 DBCO Stock:** Prepare a 10 mM stock solution of **AF 568 DBCO** in anhydrous DMSO.[1] This solution can be stored at -20°C for 2-3 months.[1]
- **Conjugation Reaction:** Add a 2 to 4-fold molar excess of **AF 568 DBCO** to the azide-modified antibody.[1] The final DMSO concentration in the reaction mixture should ideally be below 20%.
- **Incubation:** Incubate the reaction overnight at 4°C with gentle mixing, protected from light.[1] Alternatively, incubate for 1-2 hours at room temperature.

## Stage 3: Purification of the Antibody-Dye Conjugate

Materials:

- Conjugation reaction mixture (from Stage 2)

- Desalting spin columns or Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[7]
- Storage Buffer (e.g., PBS, pH 7.4, with 0.02% sodium azide)

Procedure:

- Purification: It is critical to remove the unconjugated **AF 568 DBCO** dye from the final conjugate.[8][9] This is achieved using a desalting spin column or by performing size-exclusion chromatography.[7]
- Collection: Collect the fractions containing the labeled antibody, which will be visible as a colored band that elutes first. The free dye will elute later.
- Storage: Store the purified antibody conjugate at 4°C in a storage buffer, protected from light. For long-term storage, consider adding a cryoprotectant like 50% glycerol and storing at -20°C.[10]

## Stage 4: Characterization (Degree of Labeling)

The Degree of Labeling (DOL), or the average number of dye molecules per antibody, must be determined to ensure optimal and reproducible performance.[8] A DOL between 2 and 10 is typically ideal for antibodies.[8][11]

Procedure:

- Absorbance Measurement: Dilute the purified conjugate in PBS and measure its absorbance at 280 nm ( $A_{280}$ ) and at the absorbance maximum for AF 568, which is ~579 nm ( $A_{max}$ ).[8][12]
- DOL Calculation: Use the following formula to calculate the DOL:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{max} \times CF_{280})] / \epsilon_{\text{protein}}$$

$$\text{Dye Concentration (M)} = A_{max} / \epsilon_{\text{dye}}$$

$$\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$$

Where:

- $\epsilon_{\text{protein}}$ : Molar extinction coefficient of the antibody at 280 nm (for IgG,  $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ )[8]
- $\epsilon_{\text{dye}}$ : Molar extinction coefficient of AF 568 at its  $A_{\text{max}}$  ( $\sim 92,000 \text{ M}^{-1}\text{cm}^{-1}$ )
- $CF_{280}$ : Correction factor for the dye's absorbance at 280 nm ( $A_{280}$  of dye /  $A_{\text{max}}$  of dye). For AF 568, this is typically  $\sim 0.35$ .

## Data Presentation: Key Reaction Parameters

The following table summarizes the recommended quantitative parameters for the conjugation protocol.

Parameter	Recommended Value	Notes
Antibody Purity	>95%	Free of stabilizers like BSA or gelatin.[1]
Antibody Buffer	Amine-free (e.g., PBS)	Buffers like Tris or glycine will interfere with azide modification.[7]
Antibody Concentration	2 - 10 mg/mL	Lower concentrations can reduce labeling efficiency.[7]
Azide Linker Molar Excess	10x over antibody	Ensures efficient introduction of azide groups.[5]
AF 568 DBCO Molar Excess	2x - 4x over antibody	Higher ratios can be tested but may lead to over-labeling and quenching.[1][9]
Modification Reaction Time	60 minutes at Room Temp	For Azide-PEG-NHS ester reaction.[5]
Conjugation Reaction Time	Overnight at 4°C or 1-2h at RT	Protect from light to prevent photobleaching.[1]
Purification Method	Desalting/SEC Columns	Essential for removing unconjugated free dye.[8][9]
Optimal DOL	2 - 10	High DOL (>10) can cause fluorescence quenching and reduce antibody activity.[8][11]

## Workflow Visualization

The following diagram illustrates the complete workflow for the **AF 568 DBCO** antibody conjugation process.



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Caption: Workflow for **AF 568 DBCO** conjugation to antibodies.

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